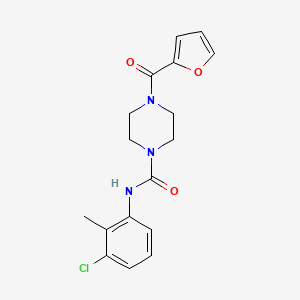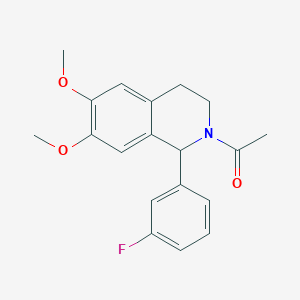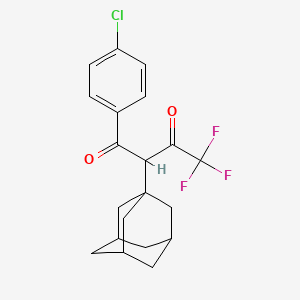
1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, commonly known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of epilepsy, anxiety disorders, and substance abuse disorders. CPP-115 has also been investigated for its potential use as a cognitive enhancer and neuroprotective agent.
Mécanisme D'action
CPP-115 exerts its pharmacological effects by inhibiting the enzyme 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, which leads to an increase in the concentration of this compound in the brain. This compound is the primary inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability, resulting in a reduction in seizure activity, anxiety, and substance abuse behaviors.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the concentration of this compound in the brain, leading to a reduction in neuronal excitability and seizure activity. The compound has also been shown to reduce anxiety-like behaviors in animal models. In addition, CPP-115 has been investigated for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 is a potent and selective inhibitor of 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, making it an excellent tool for investigating the role of this compound in various neurological and psychiatric disorders. However, the complex synthesis method and the high cost of the compound may limit its use in some laboratory experiments.
Orientations Futures
For research include investigating the safety and efficacy of CPP-115 in clinical trials, exploring its potential use as a cognitive enhancer, and investigating its neuroprotective effects in neurodegenerative disorders.
Conclusion:
CPP-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The compound's ability to inhibit 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase and increase the concentration of this compound in the brain makes it a promising tool for investigating the role of this compound in these disorders. While further research is needed to determine its potential therapeutic applications in humans, CPP-115 represents an exciting avenue of research in the field of neuroscience.
Méthodes De Synthèse
CPP-115 is synthesized by a multi-step process that involves the reaction of 4-fluorobenzylamine with 1-(cyclopropylmethyl)piperazine to form the intermediate compound, which is then treated with isopropyl chloroformate to yield the final product. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and advanced laboratory facilities.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c1-14(2)18-13-21(11-15-3-4-15)10-9-19(23)22(18)12-16-5-7-17(20)8-6-16/h5-8,14-15,18H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRTZVFMGJEDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
amine dihydrochloride](/img/structure/B5433216.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)

![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)

![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)